molecular formula C7H6Cl2FN B1356669 2,3-Dichloro-6-fluorobenzylamine CAS No. 886501-27-5

2,3-Dichloro-6-fluorobenzylamine

Cat. No.: B1356669
CAS No.: 886501-27-5
M. Wt: 194.03 g/mol
InChI Key: DQKOSZMSZGNUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-fluorobenzylamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 6 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluorobenzylamine typically involves the chlorination and fluorination of benzylamine derivatives. One common method includes the reaction of 2,3-dichlorobenzylamine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile or dichloromethane at room temperature.

    Reduction: LiAlH4 in ether or tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include imines, reduced amine derivatives, and substituted benzylamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-6-fluorobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluorobenzylamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the benzene ring. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzylamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2,6-Dichlorobenzylamine: Has chlorine atoms at different positions, affecting its chemical properties and applications.

    3,4-Dichlorobenzylamine: Another positional isomer with distinct chemical behavior.

Uniqueness

2,3-Dichloro-6-fluorobenzylamine is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

(2,3-dichloro-6-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKOSZMSZGNUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281408
Record name 2,3-Dichloro-6-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-27-5
Record name 2,3-Dichloro-6-fluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-6-fluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.